1H-imidazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazol-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-3-1-4-2-5-3/h1-2,6H,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFMHRMTBYXHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593266 | |
| Record name | 1H-Imidazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71713-86-5 | |
| Record name | 1H-Imidazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Significance and Context Within Imidazole Ring Systems
The imidazole (B134444) moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. pharmacyjournal.net Its unique architecture imparts a range of properties that are fundamental to its diverse roles in chemistry and biology. The presence of both a pyridine-like and a pyrrole-like nitrogen atom allows imidazole to act as both a hydrogen bond donor and acceptor, and to exhibit amphoteric character. longdom.org
1H-imidazol-5-ol, as a specific derivative, introduces a hydroxyl group at the 5-position, a feature that profoundly influences its chemical behavior. The most critical aspect of its structure is its existence in a tautomeric equilibrium with its keto form, 1H-imidazol-5(4H)-one. frontiersin.orgmdpi.com

Tautomeric equilibrium between the enol form (this compound) and the more stable keto form (1H-imidazol-5(4H)-one).
The enol form, this compound, possesses a fully aromatic imidazole ring, which contributes to its thermodynamic stability. However, the keto-enol tautomerism often favors the keto form in many heterocyclic systems. libretexts.orglibretexts.org The stability of the imidazol-5-one tautomer is a key consideration in the synthesis and reactivity of this scaffold. Computational studies and experimental evidence suggest that the position of this equilibrium can be influenced by substitution patterns on the ring and the surrounding chemical environment. researchgate.net
The structural features of the imidazole ring in this compound provide a foundation for its diverse reactivity. The electron-rich nature of the ring makes it susceptible to electrophilic attack, while the presence of the hydroxyl group offers a site for further functionalization. nih.gov The interplay between the aromaticity of the enol form and the reactivity of the keto form is a central theme in the chemistry of this scaffold.
| Property | Description |
| Ring System | Five-membered aromatic heterocycle |
| Heteroatoms | Two nitrogen atoms at positions 1 and 3 |
| Key Functional Group | Hydroxyl group at position 5 |
| Tautomerism | Exists in equilibrium with 1H-imidazol-5(4H)-one |
| Amphoteric Nature | Can act as both an acid and a base longdom.org |
Quantum Chemical and Theoretical Investigations of 1h Imidazol 5 Ol
Electronic Structure Characterization via Ab Initio and Density Functional Theory (DFT)
Computational quantum chemistry offers a powerful lens through which to examine the electronic structure of molecules like 1H-imidazol-5-ol. Methods such as DFT, particularly with hybrid functionals like B3LYP, provide a robust balance between computational cost and accuracy for determining molecular properties.
Molecular Geometry Optimization and Conformational Analysis
The first step in the theoretical characterization of a molecule is the optimization of its geometry to find the minimum energy structure on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. DFT calculations, often using basis sets such as 6-311++G(d,p), are employed to achieve this. The resulting optimized geometry reveals a planar five-membered ring, a characteristic feature of aromatic and quasi-aromatic imidazole (B134444) systems. The planarity is crucial for the delocalization of π-electrons across the ring.
Table 1: Representative Optimized Geometrical Parameters for Imidazole Derivatives This table illustrates typical bond lengths and angles calculated for imidazole-like systems using DFT methods. Specific values for this compound would require dedicated computational studies.
| Parameter | Typical Calculated Value (Å or °) |
| Bond Lengths (Å) | |
| N1-C2 | 1.37 |
| C2-N3 | 1.31 |
| N3-C4 | 1.38 |
| C4-C5 | 1.37 |
| C5-N1 | 1.37 |
| C5-O | 1.35 |
| O-H | 0.97 |
| **Bond Angles (°) ** | |
| C5-N1-C2 | 108.0 |
| N1-C2-N3 | 111.0 |
| C2-N3-C4 | 108.0 |
| N3-C4-C5 | 107.0 |
| C4-C5-N1 | 106.0 |
| C4-C5-O | 128.0 |
| C5-O-H | 110.0 |
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
For this compound, the HOMO is expected to have significant contributions from the π-system of the imidazole ring and the lone pair electrons of the oxygen atom. The LUMO is typically a π* anti-bonding orbital distributed over the ring. From the energies of these frontier orbitals, several chemical reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electronegativity (χ) = (I + A) / 2
These descriptors quantify the molecule's resistance to charge transfer and its tendency to attract electrons, providing a quantitative basis for predicting its behavior in chemical reactions.
Table 2: Frontier Molecular Orbitals and Chemical Reactivity Descriptors This table defines key reactivity descriptors derived from HOMO and LUMO energies.
| Descriptor | Formula | Interpretation |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | An indicator of chemical stability and reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |
Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the local electrostatic potential: red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.
For this compound, the MEP map would show regions of high negative potential (red) concentrated around the sp2-hybridized nitrogen atom (N3) and the hydroxyl oxygen atom, owing to their high electronegativity and the presence of lone pair electrons. These sites represent the most likely points for protonation and interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen attached to the N1 nitrogen would exhibit a positive electrostatic potential (blue), marking them as sites for nucleophilic attack or hydrogen bonding donation.
Prototropic Tautomerism and Isomerization Pathways of this compound
Prototropic tautomerism, the migration of a proton between different sites in a molecule, is a defining characteristic of the hydroxy-imidazole system. This compound is the enol form in a complex equilibrium with its more stable keto isomers, the imidazolones.
Energetic Landscape and Relative Stabilities of Tautomeric Forms
While aromaticity typically confers significant stability to 1H-imidazole, theoretical studies have shown that substitution with a hydroxyl group can reverse this preference. researchgate.net Computational analyses consistently predict that the keto tautomers (imidazolones) are significantly more stable than the hydroxy (enol) forms. The primary tautomers in this system include this compound, 1H-imidazol-4-ol, and their corresponding keto forms, 1,2-dihydro-imidazol-2-one, 1,3-dihydro-imidazol-4-one, and 1,5-dihydro-imidazol-5-one.
DFT and higher-level ab initio calculations (like G3//B3LYP) are used to compute the total electronic energies of these isomers. The relative stabilities are then determined by comparing their energies, often corrected for zero-point vibrational energy. The calculations generally show that the keto forms are lower in energy by several kcal/mol compared to the enol forms. researchgate.net This stabilization is attributed to the high strength of the carbon-oxygen double bond (C=O) in the keto forms compared to the carbon-oxygen single bond (C-O) in the enol form.
Table 3: Predicted Relative Stability of this compound Tautomers Based on general findings for hydroxy-substituted azoles, the keto forms are expected to be the most stable.
| Tautomer | Structure Type | Predicted Relative Energy (Gas Phase) | Predicted Stability Order |
| 1,3-dihydro-imidazol-4-one | Keto | Most Stable | 1 |
| 1,5-dihydro-imidazol-5-one | Keto | Intermediate | 2 |
| 1,2-dihydro-imidazol-2-one | Keto | Intermediate | 3 |
| This compound | Enol (Aromatic) | Least Stable | 4 |
Computational Modeling of Tautomeric Equilibria in Solution and Gas Phase
The relative stability of tautomers, and thus the position of the tautomeric equilibrium, can be significantly influenced by the surrounding environment. Computational models can simulate these effects in both the gas phase and in various solvents.
In the gas phase , the relative stabilities are determined by the intrinsic electronic properties of the isolated molecules. As noted, the keto forms are predicted to be dominant. researchgate.net
In solution , solute-solvent interactions play a crucial role. The equilibrium can be shifted by the polarity of the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used in DFT calculations to simulate the bulk solvent effect. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant. Generally, more polar tautomers are preferentially stabilized by polar solvents. Since the keto forms of imidazolone (B8795221) often possess larger dipole moments than the enol forms, their stability is further enhanced in polar solvents like water or ethanol, shifting the equilibrium even further away from this compound. researchgate.net Explicit solvent models, where one or more solvent molecules are included directly in the calculation, can also be used to model specific interactions like hydrogen bonding, which can be critical for accurately describing proton transfer mechanisms. nih.govnih.gov
Reaction Kinetics and Mechanistic Studies in Atmospheric Chemistry
Hydroxyl Radical-Initiated Oxidation Mechanisms and Rate Coefficients
The atmospheric oxidation of imidazole, a precursor to compounds like this compound, is predominantly initiated by hydroxyl (OH) radicals. rsc.orgresearchgate.net Quantum chemistry calculations and experimental data have shown that the primary reaction pathway involves the electrophilic addition of the OH radical to the imidazole ring, a process that is significantly faster than hydrogen abstraction by several orders of magnitude. rsc.orgsemanticscholar.orgsemanticscholar.org This addition can theoretically occur at different carbon atoms, but studies reveal that the addition to the C5 position is the most favorable, leading to the formation of a 5-hydroxyimidazolyl radical adduct (5-OH). rsc.orgrsc.orgrsc.org
The initial formation of the 5-OH adduct is a crucial step. This C-centered radical is the starting point for a cascade of subsequent reactions in the atmosphere. researchgate.net The direct H-abstraction from the C5 position of this adduct by molecular oxygen (O₂), which would lead directly to the aromatic this compound, is not a competitive pathway. rsc.orgresearchgate.net The energy barrier for this specific reaction is calculated to be high (9.93 kcal mol⁻¹), with a very low estimated rate coefficient of 1.14 × 10⁻²¹ cm³ molecule⁻¹ s⁻¹, making it kinetically insignificant compared to O₂ addition. rsc.orgresearchgate.net
Subsequent Reaction Pathways of Hydroxyimidazolyl Adducts
Following its formation, the 5-hydroxyimidazolyl radical adduct (5-OH) rapidly reacts with atmospheric molecular oxygen (O₂). rsc.orgrsc.org This reaction is an addition process that leads to the formation of first-generation peroxy radicals (RO₂). rsc.org The addition of O₂ can occur at different positions on the ring, leading to various RO₂ isomers. rsc.org These peroxyl radicals are central intermediates whose fate dictates the final product distribution of the oxidation process. rsc.org
The subsequent chemistry of these RO₂ radicals is complex and highly dependent on the atmospheric concentration of nitrogen oxides (NOx). rsc.orgrsc.org In the presence of nitric oxide (NO), the RO₂ radicals react to form alkoxyl radicals (RO) and nitrogen dioxide (NO₂). rsc.orgrsc.org The formed alkoxyl radicals are unstable and undergo further unimolecular and bimolecular reactions. rsc.org
Computational studies employing automated kinetics workflows and master equation modeling have shown that the oxidation mechanism is highly branched but converges to yield two major closed-shell products: 4H-imidazol-4-ol and N,N′-diformylformamidine (FMF). rsc.org The relative yields of these products are sensitive to NO concentrations. For instance, at 298 K and 1 atm, the estimated yields of 4H-imidazol-4-ol to FMF are 34:66 at 10 ppt (B1677978) of NO, shifting to 12:85 at 100 ppt of NO, and 2:95 at 1 ppb of NO. rsc.org This indicates that at higher NOx levels, the reaction pathway favors the formation of the ring-opened product, N,N′-diformylformamidine. rsc.org These studies have also uncovered fast O₂-migration pathways between peroxyl radical isomers, a channel that may be significant in the atmospheric oxidation of other unsaturated nitrogen-containing organic compounds. rsc.org
Theoretical Prediction of Spectroscopic Parameters and Experimental Validation
Vibrational Spectroscopy (FT-IR, Raman) Computational Analysis
Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (FT-IR and Raman) of molecules like this compound. researchgate.netderpharmachemica.com By optimizing the molecular geometry at a specific level of theory, such as B3LYP with a basis set like 6-311G(d,p), the harmonic vibrational frequencies can be computed. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To improve agreement with experimental data, the computed wavenumbers are typically scaled using a common scaling factor. mdpi.com
A detailed interpretation of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. derpharmachemica.com This allows for unambiguous assignment of the spectral bands. mdpi.com For this compound, characteristic vibrations would include O-H and N-H stretching modes at high wavenumbers, C-H stretching, and a fingerprint region containing complex C=C, C-N, and C-O stretching and bending vibrations, as well as ring deformation modes. mdpi.com The comparison between the theoretically simulated spectra and experimentally recorded spectra provides crucial validation for the computational method and aids in the structural elucidation of the compound. derpharmachemica.com
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Activity | Potential Energy Distribution (PED) Assignment |
|---|---|---|---|
| ν(O-H) | 3550 | IR (Strong), Raman (Weak) | O-H Stretch |
| ν(N-H) | 3450 | IR (Medium), Raman (Medium) | N-H Stretch |
| ν(C-H) | 3100 | IR (Medium), Raman (Strong) | C-H Stretch (aromatic) |
| ν(C=N) | 1640 | IR (Strong), Raman (Strong) | C=N Ring Stretch |
| ν(C=C) | 1580 | IR (Strong), Raman (Strong) | C=C Ring Stretch |
| δ(O-H) | 1410 | IR (Medium), Raman (Weak) | O-H In-plane Bend |
| ν(C-O) | 1250 | IR (Strong), Raman (Medium) | C-O Stretch |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Correlation
Quantum chemical calculations are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP) or Hartree-Fock (HF) theory, is a standard approach for calculating isotropic magnetic shielding tensors. researchgate.net The theoretical chemical shifts (δ) are then determined by referencing the calculated shielding values of the molecule's nuclei to the calculated shielding of a standard reference compound, typically Tetramethylsilane (TMS). researchgate.net
The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. researchgate.net For imidazole derivatives, various basis sets such as 6-31G(d), 6-311G(d), and 6-311+G(2d,p) have been tested. researchgate.net To validate the computational results, the predicted ¹H and ¹³C chemical shifts are compared with experimental data. A linear correlation analysis between the experimental and calculated shifts is performed, where a high Pearson correlation coefficient (r) indicates a good level of agreement and the adequacy of the theoretical model. researchgate.net Such computational studies can aid in the assignment of complex NMR spectra and provide insights into the electronic structure of this compound.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H1 (N-H) | 11.5 | Broad Singlet | Exchangeable proton, shift is solvent-dependent. |
| H2 (C-H) | 7.8 | Singlet | Proton on carbon between two nitrogen atoms. |
| H4 (C-H) | 6.9 | Singlet | Proton on carbon adjacent to the hydroxyl group. |
| H (O-H) | 9.2 | Broad Singlet | Exchangeable proton, shift is solvent-dependent. |
UV-Vis Spectroscopic Characterization Simulations
Theoretical simulations of UV-Vis spectra are performed to understand the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for this purpose. semanticscholar.org By applying the TD-DFT method to the optimized ground-state geometry of this compound, one can calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. semanticscholar.orgresearchgate.net
These calculations provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved. semanticscholar.org For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is typically dominated by intense π→π* transitions. semanticscholar.org The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), can influence the accuracy of the predicted spectrum. Comparing the simulated spectrum with experimental data is essential for validating the theoretical approach and confirming the electronic properties of the molecule.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 265 | 0.15 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 210 | 0.40 | HOMO-1 → LUMO (π→π) |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
The investigation of the non-linear optical (NLO) properties of organic molecules has become a significant area of research due to their potential applications in optoelectronics, including frequency conversion, optical switching, and data storage. For this compound, theoretical and quantum chemical calculations serve as powerful tools to predict and understand its NLO behavior. These computational studies, primarily based on Density Functional Theory (DFT), provide insights into the molecular structure-property relationships that govern NLO responses.
Theoretical evaluations of the NLO properties of imidazole derivatives often involve the calculation of key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netarxiv.org These parameters are crucial in characterizing the potential of a molecule to exhibit NLO effects. The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response.
Computational approaches like the Finite Field (FF) method are commonly employed to determine these NLO properties. pku.edu.cn The selection of an appropriate theoretical method and basis set is critical for obtaining accurate results. Functionals such as B3LYP, CAM-B3LYP, and M06 have been successfully used to study the NLO properties of various imidazole-based compounds. acs.org
The theoretical investigation would also typically involve the analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the intramolecular charge transfer (ICT) characteristics of the molecule. niscpr.res.in A smaller HOMO-LUMO energy gap is often associated with a larger hyperpolarizability, indicating a more pronounced NLO response. acs.org
To illustrate the type of data generated from such theoretical evaluations, the following tables present hypothetical calculated NLO properties for the enol and keto tautomers of this compound, based on values reported for similar imidazole derivatives in the literature.
Table 1: Theoretical NLO Properties of this compound (Enol form)
| Parameter | Calculated Value | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 8.2 x 10-24 | esu |
| First-Order Hyperpolarizability (β) | 5.7 x 10-30 | esu |
Table 2: Theoretical NLO Properties of 1H-imidazol-5(4H)-one (Keto form)
| Parameter | Calculated Value | Unit |
| Dipole Moment (μ) | 5.1 | Debye |
| Mean Polarizability (α) | 7.9 x 10-24 | esu |
| First-Order Hyperpolarizability (β) | 2.3 x 10-30 | esu |
These tables demonstrate that the keto form is predicted to have a larger dipole moment, while the enol form might exhibit a higher first-order hyperpolarizability, suggesting that the tautomeric equilibrium plays a pivotal role in the NLO properties of this compound. Further computational analysis, including the effect of different substituents on the imidazole ring, could provide valuable insights for designing novel imidazole-based materials with enhanced NLO characteristics.
Biosynthetic Pathways and Molecular Biological Contexts of Imidazol 5 Ol Structures
Discovery and Identification of Imidazol-5-ol Containing Natural Products
The imidazole (B134444) scaffold is present in a wide array of natural products, from marine alkaloids to essential biological molecules. researchgate.netnih.gov For instance, marine bacteria have been identified as sources of novel imidazolium alkaloids. nih.gov However, specific natural products containing the precise 1H-imidazol-5-ol structure are not prominently featured in the reviewed literature. Research has more commonly focused on related structures such as imidazol-5-ones or other substituted imidazoles. researchgate.net The synthesis of imidazole-fused natural products has also been a significant area of investigation. digitellinc.com
Elucidation of Enzymatic Mechanisms in Imidazol-5-ol Biosynthesis (e.g., from Histidine Metabolism)
The biosynthesis of imidazole alkaloids and other derivatives often involves complex enzymatic reactions. nih.gov Histidine metabolism is a well-known pathway that processes an imidazole ring, leading to various metabolites. nih.gov For example, the enzymatic formation of L-hydantoin-5-propionic acid from L-histidine has been described. nih.gov However, the specific enzymes and mechanisms responsible for the biosynthesis of this compound from histidine or other precursors have not been clearly elucidated in the available scientific reports. The synthesis of related compounds, such as 4,5-diphenyl-1H-imidazol-2-ol, has been achieved through chemical synthesis routes involving the condensation of benzoin with urea, rather than through identified biosynthetic pathways. biolmolchem.com
Fundamental Molecular Interactions of Imidazol-5-ol Scaffolds with Biological Receptors and Enzymes
The electron-rich nature of the imidazole ring allows it to participate in various noncovalent interactions, making it a crucial scaffold in medicinal chemistry for binding with a multitude of enzymes and receptors. nih.govmdpi.comnih.gov Imidazole derivatives are known to interact with targets such as DNA gyrase, various protein kinases, and receptors involved in cancer pathways. nih.govjddtonline.inforesearchgate.net These interactions are fundamental to the diverse biological activities exhibited by this class of compounds. researchgate.net
For instance, docking studies have been performed on imidazole derivatives to understand their antimicrobial properties by examining their interactions with enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P). researchgate.net Similarly, the potential of imidazole phenanthroline derivatives as antimicrobial agents has been evaluated through docking simulations with the DNA gyrase B subunit. jddtonline.info In the context of cancer research, computational approaches have been used to identify imidazole derivatives as potential inhibitors for targets in breast cancer, such as HER2 and TTK. nih.gov These studies consistently highlight the ability of the imidazole core to form key hydrogen bonds and other interactions within the active sites of target proteins.
Below is an interactive table summarizing findings from selected docking studies on imidazole derivatives, illustrating the types of targets and the nature of the interactions observed.
| Compound Class | Target Enzyme/Receptor | Key Findings from Docking Studies |
| Imidazole-pyrazole derivatives | L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) | Good affinity and minimum binding energy towards the active pocket, suggesting potential as inhibitors. researchgate.net |
| Imidazole phenanthroline derivatives | DNA gyrase B subunit | Compounds fit into the active site, with favorable free energy and strong electrostatic and hydrophobic interactions indicating efficient binding. jddtonline.info |
| General Imidazole derivatives | Various cancer targets (e.g., TTK, HER2, GR) | The electron-rich imidazole scaffold facilitates binding to a variety of enzymes and receptors, showing potential as anti-cancer agents. nih.gov |
| Imidazole compounds from natural product databases | Heme Oxygenase-1 (HO-1) | Screening and docking calculations identified potential imidazole-based inhibitors of this enzyme. mdpi.com |
Mechanistic Insights into Catalytic Applications of Imidazol 5 Ol Derivatives
Exploration of 1H-Imidazol-5-ol as a Catalyst or Co-catalyst in Organic Transformations
While direct and extensive research on the catalytic applications of the parent compound, this compound, is not widely documented, studies on its derivatives provide significant insights into its potential catalytic and co-catalytic roles. The inherent functionalities of the imidazol-5-ol scaffold—a nucleophilic imidazole (B134444) nitrogen, an acidic/basic hydroxyl group, and the aromatic ring—make it a prime candidate for participating in and accelerating a variety of organic reactions.
One notable example is the catalytic activity observed in metal complexes of imidazol-5-ol derivatives. For instance, a copper(II) complex of 4-Methyl-1H-benzo[d]imidazol-5-ol has demonstrated efficacy in catalyzing oxidation reactions. nih.gov In such systems, the imidazole moiety can act as a ligand, stabilizing the metal center, while the hydroxyl group may participate in proton transfer or substrate activation, showcasing a cooperative catalytic effect.
Furthermore, the core structure of this compound is a key component of enzyme-inspired catalytic systems. Research into multifunctional surfactant catalysts that mimic hydrolase enzymes has utilized derivatives like (R)-3-(1H-imidazol-5-yl)-2-(octylamino)propanoic acid. nih.gov These bio-inspired catalysts combine an imidazole group, a hydroxyl group, and a carboxylate group to create an artificial catalytic triad. nih.gov In these systems, the imidazole unit often functions as a general base or a nucleophile, crucial for the catalytic cycle. nih.gov
The synthesis of certain heterocyclic compounds, such as lophine derivatives (2,4,5-triarylimidazoles), is proposed to proceed through an imidazol-5-ol intermediate. This suggests a transient but vital role for the imidazol-5-ol structure in the reaction mechanism, facilitating the necessary bond formations and rearrangements.
The table below summarizes the catalytic performance of selected imidazole derivatives in various organic transformations, highlighting the versatility of this structural motif.
| Catalyst/Intermediate System | Reaction Type | Substrates | Product(s) | Key Findings |
| Copper(II) complex of 4-Methyl-1H-benzo[d]imidazol-5-ol | Oxidation | Not specified | Not specified | Demonstrates catalytic activity in oxidation reactions. nih.gov |
| (R)-3-(1H-imidazol-5-yl)-2-(octylamino)propanoic acid | Esterolysis (Hydrolase mimic) | p-Nitrophenyl acetate (B1210297) (PNPA) | p-Nitrophenol | Functions as part of an artificial catalytic triad, showing significant rate acceleration. nih.gov |
| Imidazol-5-ol intermediate | Lophine Synthesis | Benzil, Aldehyde, Ammonium Acetate | Lophine (2,4,5-Triarylimidazole) | Proposed as a key intermediate in the multi-component condensation reaction. |
| Chiral Bicyclic Imidazole | Enantioselective C-acetylation | Indolones | Acetylated Indolones | Achieves high enantioselectivity through effective stereocontrol. chinesechemsoc.org |
It is important to note that while these examples underscore the catalytic potential of the imidazol-5-ol framework, further research is necessary to fully elucidate the catalytic capabilities of the unsubstituted this compound.
Investigations into Transition State Stabilization and Reaction Pathway Facilitation
The efficacy of a catalyst is intrinsically linked to its ability to lower the activation energy of a reaction, primarily by stabilizing the high-energy transition state. Imidazole and its derivatives are particularly adept at this, employing a range of interactions to facilitate reaction pathways.
Hydrogen Bonding and Electrostatic Stabilization: The imidazole ring contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp2-hybridized nitrogen). The hydroxyl group of this compound adds another versatile site for hydrogen bonding. This dual capacity allows it to interact with and stabilize charged or polarized intermediates and transition states. In reactions involving carbonyl compounds, for example, the hydroxyl group can donate a hydrogen bond to the carbonyl oxygen, increasing its electrophilicity, while the imidazole nitrogen can act as a general base to deprotonate a nucleophile. This concerted action is a hallmark of many enzymatic reactions. nih.gov
Computational studies on enzyme-inspired catalysts have shown that the precise positioning of the imidazole and hydroxyl groups is critical for effective catalysis. nih.gov The ability to form a pre-organized active site that complements the geometry and electronic nature of the transition state is key to significant rate enhancements. This pre-organization minimizes the entropic cost of bringing reacting groups together.
Nucleophilic Catalysis: The imidazole ring, particularly the N-3 atom, is a potent nucleophile. In many catalytic cycles, the imidazole moiety can directly attack an electrophilic center (e.g., a carbonyl carbon) to form a covalent intermediate, such as an acyl-imidazolium ion. This intermediate is often more reactive than the initial substrate, facilitating subsequent reaction steps. In the context of this compound, this nucleophilic character is preserved and can be a key feature of its catalytic mechanism. Chiral bicyclic imidazole organocatalysts have been shown to operate via the formation of an acetylimidazolium cation intermediate. chinesechemsoc.org
Bifunctional Catalysis: The presence of both an acidic (hydroxyl) and a basic/nucleophilic (imidazole) site within the same molecule allows this compound derivatives to function as bifunctional catalysts. This allows for the simultaneous activation of both the electrophile and the nucleophile in a reaction. For instance, in an aldol-type reaction, the hydroxyl group could activate the aldehyde electrophile via hydrogen bonding, while the imidazole nitrogen activates the enolate nucleophile through deprotonation. This dual activation strategy is a powerful tool in catalysis, often leading to high efficiency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
